molecular formula C16H19N7O B10901316 1,3,6-trimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

1,3,6-trimethyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10901316
M. Wt: 325.37 g/mol
InChI Key: IWHJYWOUWDIFNZ-VXLYETTFSA-N
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Description

1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes multiple methyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the hydrazide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-TRIMETHYL-N’~4~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYLIDENE]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further study.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

1,3,6-trimethyl-N-[(E)-1-(2-methylpyrazol-3-yl)ethylideneamino]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19N7O/c1-9-8-12(14-11(3)21-23(5)15(14)18-9)16(24)20-19-10(2)13-6-7-17-22(13)4/h6-8H,1-5H3,(H,20,24)/b19-10+

InChI Key

IWHJYWOUWDIFNZ-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N/N=C(\C)/C3=CC=NN3C

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C(C)C3=CC=NN3C

Origin of Product

United States

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